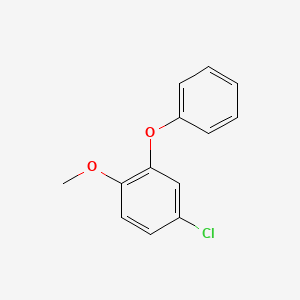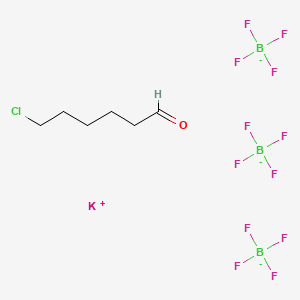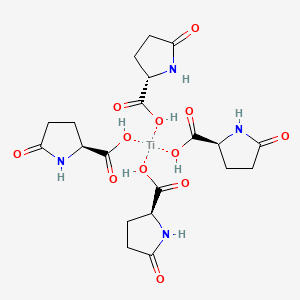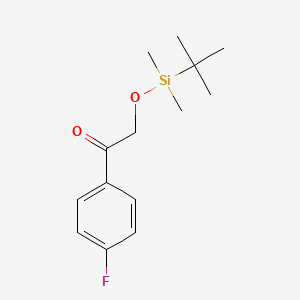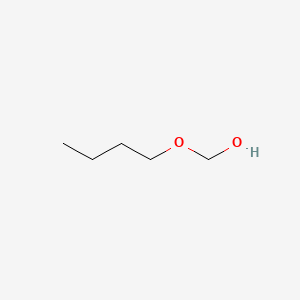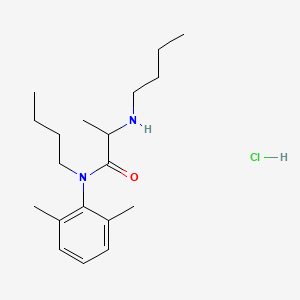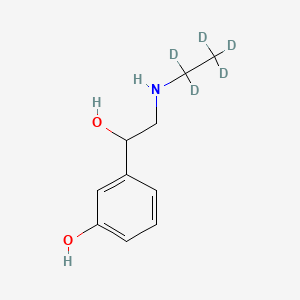
(+/-)-Etilefrin; (+/-)-Etilefrine; 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol; Ethylphenylephrine; Etiladrianol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Etilefrin, also known as (+/-)-Etilefrine, 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol, Ethylphenylephrine, and Etiladrianol, is a synthetic compound that belongs to the class of sympathomimetic amines. It is structurally related to epinephrine and norepinephrine and is primarily used as a vasopressor to treat hypotension (low blood pressure). The compound exhibits both alpha and beta-adrenergic activity, which contributes to its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Etilefrin typically involves the reaction of 3-hydroxyacetophenone with ethylamine under reductive amination conditions. The process can be summarized as follows:
Starting Material: 3-hydroxyacetophenone
Reagent: Ethylamine
Catalyst: Reducing agent such as sodium borohydride or hydrogen in the presence of a metal catalyst (e.g., palladium on carbon)
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or under mild heating.
Industrial Production Methods
In industrial settings, the production of (+/-)-Etilefrin may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Etilefrin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3-hydroxyacetophenone derivatives.
Reduction: Formation of ethylaminoethanol derivatives.
Substitution: Formation of nitro or halogenated derivatives of (+/-)-Etilefrin.
Scientific Research Applications
(+/-)-Etilefrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of adrenergic receptor interactions and synthetic methodologies.
Biology: Investigated for its effects on cardiovascular physiology and its role in modulating blood pressure.
Medicine: Used in clinical research to develop new treatments for hypotension and other cardiovascular conditions.
Industry: Employed in the development of pharmaceuticals and as a reference standard in quality control laboratories.
Mechanism of Action
(+/-)-Etilefrin exerts its effects by stimulating both alpha and beta-adrenergic receptors. The activation of alpha-adrenergic receptors leads to vasoconstriction, which increases blood pressure. The activation of beta-adrenergic receptors results in increased heart rate and cardiac output. The compound’s dual activity on these receptors makes it effective in treating hypotension.
Comparison with Similar Compounds
(+/-)-Etilefrin is similar to other sympathomimetic amines, such as epinephrine, norepinephrine, and phenylephrine. it has unique properties that distinguish it from these compounds:
Epinephrine: (+/-)-Etilefrin has a longer duration of action and is less potent in stimulating beta-adrenergic receptors.
Norepinephrine: (+/-)-Etilefrin has a more balanced activity on both alpha and beta receptors, whereas norepinephrine primarily stimulates alpha receptors.
Phenylephrine: (+/-)-Etilefrin has a broader spectrum of activity, affecting both alpha and beta receptors, while phenylephrine primarily targets alpha receptors.
Similar Compounds
- Epinephrine
- Norepinephrine
- Phenylephrine
- Dopamine
- Isoproterenol
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
186.26 g/mol |
IUPAC Name |
3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/i1D3,2D2 |
InChI Key |
SQVIAVUSQAWMKL-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC=C1)O)O |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


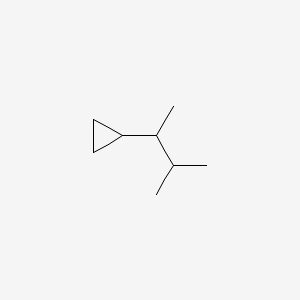

![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)
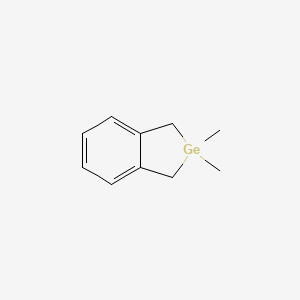
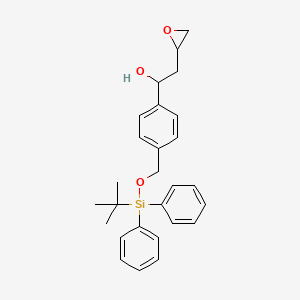

![3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)
